2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Pyrimido(1,2-a)indoles : Reactions involving isomers of 2-(chloromethyl)-2,3-dihydro[1,3]oxazolo[3,2-a]indole-9-carbaldehyde with aromatic amines lead to the formation of hydrochlorides of pyrimido[1,2-a]indole derivatives, a process involving 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride-related compounds (Suzdalev, Den’kina, & Tkachev, 2013).
Generation of Novel Indole and Imidazolinone Derivatives : Molecular rearrangement of certain 1H-indole derivatives, related to the chemical structure of interest, leads to the creation of new indole and imidazolinone derivatives. This showcases the compound's potential in synthesizing diverse chemical structures (Klásek, Lyčka, & Holčapek, 2007).
Synthesis of Spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol] Derivatives : Utilization in synthesizing complex structures like spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones indicates the compound's role in creating structurally diverse libraries (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Biological Evaluations
Antimicrobial Activity : Synthesis of novel 1H-indole derivatives, structurally related to the compound , has shown significant antimicrobial activity. This highlights the potential of using similar compounds in developing new antimicrobial agents (2020).
Anti-inflammatory Agents : Certain derivatives of 1H-indol-1-yl, similar to the compound of interest, have been synthesized and evaluated for anti-inflammatory activity. This suggests possible applications in medical research and drug development (Rehman, Saini, & Kumar, 2022).
Antioxidant Properties : Derivatives of 1H-indol-1-yl, related to this compound, have been evaluated for their antioxidant properties, indicating potential applications in oxidative stress-related research and therapies (Gopi & Dhanaraju, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound may influence several pathways . These could potentially include pathways related to inflammation, cell proliferation, and apoptosis, among others .
Result of Action
Based on the known activities of indole derivatives, it can be speculated that this compound may have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4H,5-7H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPTUHRUZJGZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-01-1 |
Source
|
Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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